molecular formula C11H17ClN2O3 B13337841 (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride

Cat. No.: B13337841
M. Wt: 260.72 g/mol
InChI Key: XVCJXCVVVUNBAV-GNAZCLTHSA-N
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Description

The compound “(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride” is a chiral tetrahydrofuran derivative featuring a 1-isopropyl-substituted pyrazole moiety and a carboxylic acid group, stabilized as a hydrochloride salt. The tetrahydrofuran core provides rigidity, while the pyrazole group may enhance metabolic stability and binding affinity in therapeutic contexts. The hydrochloride salt improves solubility, a critical factor for bioavailability.

Properties

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.72 g/mol

IUPAC Name

(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O3.ClH/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10;/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15);1H/t8-,10-;/m0./s1

InChI Key

XVCJXCVVVUNBAV-GNAZCLTHSA-N

Isomeric SMILES

CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)C(=O)O.Cl

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable pyrazole derivative with the tetrahydrofuran intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could be used in assays to determine its effects on various biological systems.

Medicine

In medicine, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various effects on cellular pathways.

Comparison with Similar Compounds

Structural Comparison with Tetrahydrofuran Derivatives

Tetrahydrofuran (THF) derivatives are widely studied for their conformational constraints and bioactivity. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound: (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid HCl Tetrahydrofuran 1-Isopropyl-pyrazole, carboxylic acid (HCl salt) Not explicitly provided Enhanced solubility (HCl salt), chiral centers
(2R,3R,4S,5R,6R)-...tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16, ) Tetrahydrofuran/Pyran Fluorinated chains, triazole, pyrimidine ~1,500+ (estimated) High lipophilicity (fluorinated chains)
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () Tetrahydrofuran Hydroxymethyl, purine 252.23 Nucleic acid analog (potential antiviral use)

Key Observations :

  • The target compound’s pyrazole substituent distinguishes it from purine- or fluorinated-chain analogs, likely reducing molecular weight and altering target specificity .
  • The hydrochloride salt contrasts with non-ionic derivatives (e.g., Compound 16’s acetylated sugars), suggesting improved aqueous solubility .

Comparison Based on Pyrazole Substituents

Pyrazole-containing compounds are valued for their metabolic stability and hydrogen-bonding capacity. The target’s 1-isopropyl-pyrazole group is compared below with analogs:

Compound Name Pyrazole Substitution Adjacent Functional Groups Potential Bioactivity
Target Compound 1-Isopropyl Tetrahydrofuran-carboxylic acid Enzyme inhibition (inferred)
2-Hydroxy-6-((2-(1-Isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde () 1-Isopropyl Pyridine-benzaldehyde Dosing regimen focus (patented)
Thiazol-5-ylmethyl derivatives () N/A Thiazole, ureido, carbamate Protease inhibition (implied by structure)

Key Observations :

  • Unlike thiazole-based analogs (), pyrazole’s nitrogen-rich structure could favor interactions with metal ions or polar enzyme pockets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt in the target compound likely enhances water solubility versus neutral analogs (e.g., ’s acetylated derivatives).
  • Lipophilicity: The absence of fluorinated chains (cf.
  • Metabolic Stability : The pyrazole group may resist oxidative metabolism better than purine () or thiazole () systems, which are prone to enzymatic modification.

Biological Activity

(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory, anti-tumor, and antimicrobial activities.

Chemical Structure

The compound features a tetrahydrofuran ring substituted with a pyrazole moiety, which is known for various biological activities. The specific stereochemistry at the 2S and 3S positions may influence its interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The specific mechanism by which (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride exerts its effects remains to be fully elucidated but may involve modulation of NF-kB signaling pathways.

2. Antitumor Activity

Pyrazole derivatives have gained attention for their role in cancer therapy. Notably, some compounds have shown efficacy against various cancer cell lines by targeting protein kinases involved in tumor growth and proliferation . The compound may share these properties due to structural similarities with other known antitumor agents. Preliminary studies suggest that it could inhibit pathways associated with BRAF(V600E) mutations and EGFR signaling, which are crucial in many cancers.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

StudyCompoundActivityFindings
Umesha et al. (2009)Pyrazole CarboxamidesAntimicrobialNotable antifungal activity against R. solani with an EC50 of 0.37 µg/mL .
Recent ReviewVarious Pyrazole DerivativesAntitumorEffective against BRAF(V600E), EGFR, and Aurora-A kinase .
Research on Isoxazole PyrazolesIsoxazole Pyrazole CarboxylatesAntifungalSignificant activity against multiple fungi; structure-activity relationships established .

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